2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one

CYP inhibition drug metabolism hepatic clearance

2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one (CAS 77093-93-7) is a heterocyclic small molecule (C₁₀H₉ClN₂O₂; MW 224.64 g·mol⁻¹) that integrates a 4H-3,1-benzoxazin-4-one scaffold with a 2-chloroethylamino side chain at the C-2 position. This structural architecture places the compound at the intersection of two pharmacologically relevant classes: the benzoxazinone family, widely explored for serine protease inhibition, and the nitrogen mustard family, known for DNA alkylating activity.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 77093-93-7
Cat. No. B12809938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one
CAS77093-93-7
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC(=N2)NCCCl
InChIInChI=1S/C10H9ClN2O2/c11-5-6-12-10-13-8-4-2-1-3-7(8)9(14)15-10/h1-4H,5-6H2,(H,12,13)
InChIKeyKFSRFZLPZZONHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one (CAS 77093-93-7): Structural Identity and Compound Class Baseline for Procurement Decision-Making


2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one (CAS 77093-93-7) is a heterocyclic small molecule (C₁₀H₉ClN₂O₂; MW 224.64 g·mol⁻¹) that integrates a 4H-3,1-benzoxazin-4-one scaffold with a 2-chloroethylamino side chain at the C-2 position . This structural architecture places the compound at the intersection of two pharmacologically relevant classes: the benzoxazinone family, widely explored for serine protease inhibition, and the nitrogen mustard family, known for DNA alkylating activity [1]. The compound is a recognized intermediate in the synthesis of HIV integrase strand-transfer inhibitors (INSTIs), with commercial reference standards catalogued for research use .

Why Generic Substitution of 2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one with Analogous Benzoxazinones or Nitrogen Mustards Fails


The 2-((2-chloroethyl)amino)-4H-3,1-benzoxazin-4-one scaffold cannot be simply interchanged with generic 2-substituted benzoxazinones or stand-alone nitrogen mustards because the chloroethylamino substituent at the C-2 position simultaneously tunes the electrophilic reactivity of the benzoxazinone carbonyl toward nucleophilic attack and provides a latent alkylating warhead [1]. The benzoxazinone ring is known to act as an alternate-substrate, mechanism-based inhibitor of serine proteases via enzyme acylation, a property that is highly sensitive to the electronic character of the C-2 substituent [2]. When the C-2 group is a 2-chloroethylamino moiety, the molecule gains bifunctional capability: the benzoxazinone carbonyl can acylate active-site serines while the chloroethyl group can independently alkylate nucleophilic residues or DNA bases after aziridinium ion formation [3]. Replacing the C-2 chloroethylamino group with an aryl, alkyl, or benzyloxy substituent — as in 2-aryl-4H-3,1-benzoxazin-4-ones (α-chymotrypsin IC₅₀ range: 6.5–341.1 μM) — abolishes the alkylating functionality and alters the acylation kinetics [2]. Conversely, using a simple nitrogen mustard such as mechlorethamine loses the benzoxazinone's capacity for serine protease active-site recognition and the favorable physicochemical profile (predicted logP ~1.91) that moderates reactivity [4].

Quantitative Evidence Guide for 2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one (CAS 77093-93-7): Comparator-Based Differentiation Data


Minimal Cytochrome P450 Inhibition Profile vs. Related Benzoxazinone-Derived Clinical Candidates

2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one exhibits uniformly weak inhibition (IC₅₀ > 20,000 nM) across three major human cytochrome P450 isoforms — CYP2E1, CYP2B6, and CYP2A6 — in human liver microsome assays [1]. This contrasts sharply with more elaborated 2-substituted 4H-3,1-benzoxazin-4-ones developed as HIV reverse transcriptase or serine protease inhibitors, where CYP inhibition (often at nanomolar potencies) is a recognized liability requiring extensive structural optimization [2]. The >20 μM IC₅₀ threshold places this compound in a favorable ADME-risk category relative to benzoxazinone-based leads that have required medicinal chemistry campaigns specifically to dial out CYP inhibition.

CYP inhibition drug metabolism hepatic clearance off-target liability

Quantitative Synthetic Yield via Room-Temperature Cyclodehydration vs. Thermal Methods for N-Substituted 2-Amino-4H-3,1-benzoxazin-4-ones

The Papadopoulos–Torres method produces N-substituted 2-amino-4H-3,1-benzoxazin-4-ones (including the target 2-chloroethylamino derivative) in 'generally very good yields' by room-temperature treatment of 2-(3-arylureido)benzoic acids with concentrated sulfuric acid [1]. A more recent one-step protocol using adapted Vilsmeier conditions (cyanuric chloride/DMF iminium cation) achieves quantitative yield for the target compound, with full characterization by ¹H-, ¹³C-NMR, IR, and Raman spectroscopy [2]. For comparison, traditional thermal cyclodehydration of anthranilic acid derivatives with acetic anhydride or polyphosphoric acid at elevated temperatures (typically 80–140 °C) generally affords yields in the 60–85% range for related 2-substituted benzoxazinones .

synthetic efficiency one-pot synthesis green chemistry process chemistry

Bifunctional Alkylating–Acylating Reactivity vs. Mono-Functional 2-Aryl or 2-Alkyl Benzoxazinone Analogs

4H-3,1-Benzoxazin-4-ones are established alternate-substrate inhibitors of human leukocyte elastase (HLE) and other serine proteases, inhibiting via active-site serine acylation followed by slow deacylation [1]. The nature of the C-2 substituent critically modulates both acylation rate and deacylation half-life. When the C-2 group is a 2-chloroethylamino moiety, the molecule retains the benzoxazinone's acylation capacity while gaining a second, independent alkylating functionality via aziridinium ion formation from the chloroethyl group [2]. This contrasts with 2-aryl-4H-3,1-benzoxazin-4-ones (e.g., 2-phenyl or 2-(2-fluorophenyl) derivatives, which inhibit α-chymotrypsin with IC₅₀ values in the 6.5–341 μM range [3]) that operate solely through the acylation mechanism without alkylating capability. The presence of a nucleofugal chlorine on the ethylamino side chain further distinguishes this compound from 2-alkylamino analogs bearing non-leaving groups (e.g., 2-isopropylamino or 2-benzylamino derivatives).

mechanism-based inhibition serine protease DNA alkylation bifunctional molecules

Documented Role as a Key Synthetic Intermediate for HIV Integrase Strand-Transfer Inhibitors vs. Alternative Intermediates

2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one is commercially catalogued as 'an intermediate in the preparation of HIV-integrase inhibitors,' with direct citation to the foundational medicinal chemistry literature (Summa, V., et al.: J. Med. Chem., 51, 5843, 2008) that led to the discovery of raltegravir and related INSTIs . The broader benzoxazinone patent estate from Merck & Co. (including patents LV-12719-A, US 5,663,169, and EP 0582455) explicitly covers benzoxazinones as HIV reverse transcriptase inhibitors, with numerous exemplified compounds built from 2-amino-4H-3,1-benzoxazin-4-one intermediates [1]. While other substituted benzoxazinones serve as intermediates for elastase inhibitors or herbicide candidates, this specific chloroethylamino derivative is uniquely positioned at the intersection of antiviral and alkylating-agent chemistry, making it the intermediate of choice when the downstream product requires both the benzoxazinone core and a functionalizable ethylamino linker.

HIV integrase INSTI antiviral synthesis intermediate procurement

Physicochemical Differentiation: Predicted logP and Topological Polar Surface Area vs. Higher-Molecular-Weight 2-Aryl Benzoxazinone Analogs

The target compound has a calculated logP of approximately 1.7–1.91 (predicted octanol/water partition coefficient) and a topological polar surface area (TPSA) of 50.7–55.13 Ų [1]. This places it in a favorable region of drug-like chemical space (logP < 3, TPSA < 90 Ų) for both aqueous solubility and passive membrane permeability. By comparison, typical 2-aryl-substituted 4H-3,1-benzoxazin-4-ones (e.g., 2-(2-fluorophenyl)-, 2-(4-bromophenyl)-, or 2-(3-trifluoromethylphenyl)-substituted derivatives) carry significantly higher molecular weights (280–400+ g·mol⁻¹) and logP values that frequently exceed 3.0, potentially compromising aqueous solubility [2]. The relatively low molecular weight (224.64 g·mol⁻¹) and moderate logP of the target compound make it a more tractable starting point for further functionalization in lead optimization programs.

logP TPSA drug-likeness permeability solubility

Optimal Research and Industrial Application Scenarios for 2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one (CAS 77093-93-7)


HIV Integrase Inhibitor Medicinal Chemistry: Key Intermediate for INSTI Scaffold Assembly

This compound is the preferred starting material for medicinal chemistry programs targeting HIV integrase strand-transfer inhibitors (INSTIs), as established by the Merck discovery program leading to raltegravir . The chloroethylamino side chain provides a functionalizable linker for introducing diverse amine or aniline substituents, while the benzoxazinone core serves as the scaffold for further elaboration. Procurement of this specific intermediate avoids the need to develop and validate a de novo synthetic route to the 2-aminoethyl-benzoxazinone core, which is documented in the primary INSTI medicinal chemistry literature .

Bifunctional Chemical Probe Development: Simultaneous Serine Protease Acylation and Nucleophile Alkylation

The dual functionality of the benzoxazinone carbonyl (serine acylation) and the chloroethyl group (alkylation via aziridinium ion) makes this compound suitable as a chemical probe for studying systems where both protease inhibition and DNA/protein alkylation are relevant [1]. Researchers investigating mechanism-based inhibitors of human leukocyte elastase (HLE) or other serine proteases can leverage this scaffold to explore whether combined acylation–alkylation activity yields enhanced biological effects compared to mono-functional 2-aryl benzoxazinone analogs (IC₅₀ range 6.5–341.1 μM against α-chymotrypsin) [2].

In Vitro ADME-Tox Screening Libraries: Low CYP Inhibition Liability Probe

With documented IC₅₀ values >20,000 nM against CYP2E1, CYP2B6, and CYP2A6 in human liver microsomes [3], this compound can serve as a negative control or low-liability reference in CYP inhibition screening panels. Its minimal CYP interaction profile reduces the risk of confounding metabolic effects in cell-based antiproliferative or antiviral assays, making it a cleaner probe than many more highly substituted benzoxazinone analogs that carry significant CYP inhibition liabilities [4].

Process Chemistry Development: High-Yield Room-Temperature Synthesis for Scale-Up Feasibility Studies

The quantitative-yield, one-step synthesis using cyanuric chloride/DMF iminium cation under mild, room-temperature conditions [5] makes this compound an attractive candidate for process chemistry development and scale-up feasibility studies. Compared to traditional thermal cyclodehydration methods requiring elevated temperatures and producing yields in the 60–85% range for related analogs [6], the room-temperature protocol offers advantages in energy efficiency, operational simplicity, and batch consistency that are directly relevant to industrial procurement and larger-scale synthesis planning.

Quote Request

Request a Quote for 2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.